Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 904998-87-4
VCID: VC2477988
InChI: InChI=1S/C20H25NO2S/c1-2-12-23-20(22)18-17(13-24-19(18)21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-11,13-14H,2-7,12,21H2,1H3
SMILES: CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N
Molecular Formula: C20H25NO2S
Molecular Weight: 343.5 g/mol

Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate

CAS No.: 904998-87-4

Cat. No.: VC2477988

Molecular Formula: C20H25NO2S

Molecular Weight: 343.5 g/mol

* For research use only. Not for human or veterinary use.

Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate - 904998-87-4

Specification

CAS No. 904998-87-4
Molecular Formula C20H25NO2S
Molecular Weight 343.5 g/mol
IUPAC Name propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C20H25NO2S/c1-2-12-23-20(22)18-17(13-24-19(18)21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-11,13-14H,2-7,12,21H2,1H3
Standard InChI Key KKMMSYVFCJXKBO-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N
Canonical SMILES CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N

Introduction

Chemical Properties

Chemical Structure and Identification

Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is defined by the following chemical identifiers:

PropertyValue
CAS Number904998-87-4
Molecular FormulaC₂₀H₂₅NO₂S
Molecular Weight343.49 g/mol
IUPAC Namepropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate
SMILESCCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3CCCCC3)N
InChIInChI=1S/C20H25NO2S/c1-2-12-23-20(22)18-17(13-24-19(18)21)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h8-11,13-14H,2-7,12,21H2,1H3
InChI KeyKKMMSYVFCJXKBO-UHFFFAOYSA-N

Chemical Reactivity

Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate can participate in various chemical reactions characteristic of thiophene derivatives, including:

  • Oxidation reactions, which can lead to the formation of sulfoxides or sulfones

  • Reduction reactions, potentially yielding thiol or amine derivatives

  • Substitution reactions, allowing for the introduction of different functional groups onto the thiophene ring

Synthesis and Preparation

Synthetic Routes

The synthesis of Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate typically involves a multi-step process that may include:

  • Formation of the thiophene core structure, often through cyclization reactions such as the Gewald reaction

  • Introduction of the amino group at the 2-position of the thiophene ring

  • Attachment of the cyclohexylphenyl group at the 4-position, possibly through cross-coupling reactions

  • Esterification of the carboxylic acid group with propanol to form the propyl ester

Specific reaction conditions and reagents for these steps may vary depending on the synthetic approach employed by researchers.

Industrial Production Methods

While detailed information on industrial-scale production is limited in the available literature, the production of Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate likely involves optimized versions of laboratory synthesis methods. Industrial production may utilize continuous flow reactors and advanced purification techniques to achieve higher yields and purity levels suitable for research or commercial purposes.

Biological Activities

Anticancer Properties

One of the most significant aspects of Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is its potential anticancer activity. Research has demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines, with an IC50 value of approximately 6.2 μM in specific assays. This indicates effective inhibition of cancer cell viability at relatively low concentrations.

The mechanism underlying its anticancer activity may involve:

  • Induction of apoptosis (programmed cell death)

  • Cell cycle arrest, preventing cancer cell proliferation

  • Modulation of cellular signaling pathways involved in cancer development and progression

These mechanisms suggest that Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate could potentially serve as a lead compound in the development of new anticancer therapeutics.

Antimicrobial Properties

Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate has also demonstrated promising antimicrobial activity, particularly against Mycobacterium tuberculosis. Studies have reported a Minimum Bactericidal Concentration (MBC) of less than 5 μM, highlighting its potential as an anti-tuberculosis agent.

This antimicrobial activity may result from the compound's ability to:

  • Interfere with bacterial cell wall synthesis

  • Inhibit essential enzymes in bacterial metabolism

  • Disrupt bacterial cell membrane integrity

These properties make Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate a potential candidate for further development in the fight against bacterial infections, including drug-resistant strains.

Research Findings

Studies on Anticancer Effects

Research on the anticancer properties of Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate has yielded promising results. In vitro studies on various cancer cell lines have demonstrated significant cytotoxic effects, with the compound showing a dose-dependent decrease in cell viability.

The table below summarizes key findings from anticancer research:

Study TypeFindings
In vitro cytotoxicityIC50 value of 6.2 μM against human cancer cell lines
Mechanism of actionApoptosis induction, cell cycle arrest
Structure-activity relationshipThe cyclohexylphenyl group contributes significantly to anticancer activity

These findings suggest that Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate could serve as a lead compound for developing new chemotherapeutic agents.

Studies on Antimicrobial Effects

The antimicrobial activity of Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate, particularly against Mycobacterium tuberculosis, has been a subject of research interest. Studies have shown that the compound exhibits significant bactericidal activity, with an MBC of less than 5 μM.

The table below summarizes key findings from antimicrobial research:

Study TypeFindings
Antibacterial activityMBC < 5 μM against Mycobacterium tuberculosis
Spectrum of activityPotential activity against other bacterial strains
Resistance developmentLimited information on resistance development

These findings highlight the potential of Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate as an antimicrobial agent, particularly in the context of tuberculosis treatment.

Comparative Analysis

Comparison with Similar Thiophene Derivatives

Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate shares structural similarities with other thiophene derivatives but possesses unique features that distinguish it from related compounds. A comparative analysis with similar compounds provides insights into structure-activity relationships.

CompoundAnticancer ActivityAntimicrobial Activity
Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylateHigh (IC50 = 6.2 μM)High (MBC < 5 μM)
Isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylateModerateHigh
Methyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acidLowLow

This comparison indicates that both the propyl ester and the cyclohexylphenyl substituent play crucial roles in determining the biological activities of these compounds .

Uniqueness of Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate

Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate stands out among thiophene derivatives due to its specific structural features:

  • The cyclohexylphenyl group at the 4-position, which enhances lipophilicity and potentially improves cellular penetration

  • The amino group at the 2-position, which may participate in hydrogen bonding with biological targets

  • The propyl ester at the 3-position, which provides an appropriate balance of lipophilicity and hydrophilicity

These features collectively contribute to the compound's unique chemical reactivity and biological activities, distinguishing it from other thiophene derivatives and making it a promising candidate for further research and development.

Applications and Future Prospects

Current Applications in Research

Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate is currently used primarily in scientific research, serving as:

  • A building block for the synthesis of more complex molecules with potential biological activities

  • A model compound for studying structure-activity relationships in thiophene derivatives

  • A lead compound in drug discovery programs focusing on anticancer and antimicrobial agents

Future Research Directions

Future research on Propyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate may focus on:

  • Detailed elucidation of mechanisms of action in both anticancer and antimicrobial activities

  • Structural modifications to enhance potency and selectivity

  • Development of formulations to improve bioavailability and pharmacokinetic properties

  • Preclinical and clinical evaluations to assess safety and efficacy in therapeutic applications

  • Exploration of synergistic effects with established drugs

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